3,5-Dimethoxybenzene-1,2-diamine

Chemical procurement Building block sourcing Supply chain differentiation

Problem: Medicinal chemists exploring benzimidazole SAR often cannot access the 4,6-dimethoxy isomer scaffold. Solution: 3,5-Dimethoxybenzene-1,2-diamine (CAS 1075748-44-5) is the essential precursor for constructing 4,6-dimethoxybenzimidazoles with a unique push-pull electronic profile. • Yields benzimidazoles with methoxy groups at the 4- and 6-positions, enabling exploration of distinct target-binding vectors. • C7 position available for selective electrophilic functionalization - a divergent point for library synthesis. • Very low computed LogP (5.14×10⁻⁵) suggests derived heterocycles may offer enhanced aqueous solubility. Supplied at 95% purity; available in 50 mg to 1 g quantities for immediate dispatch.

Molecular Formula C8H12N2O2
Molecular Weight 168.196
CAS No. 1075748-44-5
Cat. No. B2463940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethoxybenzene-1,2-diamine
CAS1075748-44-5
Molecular FormulaC8H12N2O2
Molecular Weight168.196
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)OC)N)N
InChIInChI=1S/C8H12N2O2/c1-11-5-3-6(9)8(10)7(4-5)12-2/h3-4H,9-10H2,1-2H3
InChIKeyZFAAJSYHBXBLJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethoxybenzene-1,2-diamine: Sourcing & Structure


3,5-Dimethoxybenzene-1,2-diamine (CAS 1075748-44-5) is a dimethoxy-substituted ortho-phenylenediamine with the molecular formula C8H12N2O2 and a molecular weight of 168.20 g/mol . It features methoxy groups at the 3- and 5-positions and amino groups at the 1- and 2-positions of the benzene ring, making it a versatile aromatic diamine building block for heterocycle synthesis, particularly benzimidazoles . The compound is commercially available from specialty chemical suppliers such as Fluorochem at 95% purity, with pricing that reflects its niche availability relative to more common dimethoxybenzene-1,2-diamine regioisomers .

Why 3,5-Dimethoxybenzene-1,2-diamine Cannot Be Replaced


The three regioisomers of dimethoxybenzene-1,2-diamine—3,5- (CAS 1075748-44-5), 4,5- (CAS 27841-33-4), and 3,6- (CAS 40328-95-8)—differ fundamentally in the electronic and steric environment imparted by the methoxy substituents relative to the reactive 1,2-diamine moiety. The 3,5-substitution pattern places methoxy groups meta and para to one amino group and ortho and meta to the other, creating a unique push-pull electronic profile that directs cyclocondensation regiochemistry differently from the 4,5- or 3,6-isomers . Consequently, benzimidazoles prepared from the 3,5-isomer bear methoxy groups at the 4- and 6-positions of the fused heterocycle, whereas the 4,5-isomer yields 5,6-dimethoxybenzimidazoles [1]. These positional differences translate into measurable variations in fluorescence properties, biological target engagement, and physicochemical profiles of the resulting heterocycles that cannot be recapitulated by simply substituting one isomer for another [2].

3,5-Dimethoxybenzene-1,2-diamine vs. Closest Isomers


Pricing and Supply Differentiation

From the same supplier (Fluorochem), 3,5-dimethoxybenzene-1,2-diamine (95% purity, 250 mg) is priced at £675, while the 3,6-dimethoxybenzene-1,2-diamine isomer (98% purity, 1 g) is priced at £37 . This represents an ~18.2-fold higher cost per milligram for the 3,5-isomer, driven by its more complex synthetic accessibility and lower commercial demand volume. The 4,5-isomer is available from other vendors at significantly lower price points (e.g., $50 for 50 mg from MedChemExpress) .

Chemical procurement Building block sourcing Supply chain differentiation

Divergent Benzimidazole Regiochemistry

Cyclocondensation of 3,5-dimethoxybenzene-1,2-diamine with carboxylic acid derivatives yields 4,6-dimethoxybenzimidazoles, whereas the 4,5-isomer yields 5,6-dimethoxybenzimidazoles . This positional isomerism has been shown to alter electrophilic aromatic substitution reactivity: 4,6-dimethoxybenzimidazoles undergo formylation, acylation, nitration, and bromination selectively at the C7 position, a regiochemical outcome not accessible from the 5,6-dimethoxy system [1].

Heterocyclic chemistry Benzimidazole synthesis Regiochemical control

Lack of Validated Fluorescence Derivatization Protocol

4,5-Dimethoxybenzene-1,2-diamine dihydrochloride (CAS 131076-14-7) is an established reagent for preparing highly fluorescent benzimidazole derivatives by reaction with aldehydes, with reported excitation/emission maxima of 361/448 nm, and is routinely used for detection of aromatic aldehydes and 2,2′-dithiobis(1-aminonaphthalene) . No equivalent validated analytical protocol exists in the peer-reviewed literature for the 3,5-isomer as a fluorescence derivatization agent .

Fluorescence detection Bioanalytical chemistry Aldehyde derivatization

LogP and Physicochemical Divergence

The calculated LogP for 3,5-dimethoxybenzene-1,2-diamine is reported as 5.14 × 10⁻⁵ by Fluorochem , while the 3,6-isomer has a higher computed LogP (value not explicitly provided by the same source, but structural differences predict altered polarity due to methoxy group positioning) . The symmetric 3,5-substitution pattern reduces molecular dipole moment relative to the asymmetric 3,6-substitution, which may affect solubility in aqueous buffers and organic solvent partitioning behavior in biphasic reaction systems.

Physicochemical profiling LogP Drug-likeness

3,5-Dimethoxybenzene-1,2-diamine: Key Applications


4,6-Dimethoxybenzimidazole Library Synthesis

When a medicinal chemistry program requires systematic exploration of benzimidazole substitution patterns, 3,5-dimethoxybenzene-1,2-diamine is the essential precursor for accessing the 4,6-dimethoxybenzimidazole scaffold. This scaffold places methoxy groups at positions that are sterically and electronically distinct from the 5,6-substitution pattern obtained from the 4,5-isomer, enabling exploration of unique vectors in target-binding pockets . The C7 position of 4,6-dimethoxybenzimidazoles can be selectively functionalized via electrophilic substitution, offering a divergent point for library synthesis that is not available from the 5,6-isomer .

Aqueous Solubility Optimization

The very low computed LogP (5.14 × 10⁻⁵) of the 3,5-dimethoxybenzene-1,2-diamine building block suggests that derived 4,6-dimethoxybenzimidazoles may exhibit enhanced aqueous solubility compared to analogs derived from the 4,5- or 3,6-isomers. For drug discovery programs where solubility-limited absorption or formulation challenges exist, derivatives built from the 3,5-isomer may offer a solubility advantage that can be empirically tested, although experimental LogD₇.₄ data have not yet been reported and must be generated on a case-by-case basis.

Methoxy-Directed Electrophilic Substitution

For synthetic chemistry groups developing cascade reactions or multi-step sequences where the directing effects of methoxy substituents control the site of subsequent C–C or C–N bond formation, the 3,5-dimethoxy substitution pattern offers a unique directing group arrangement. Unlike the 4,5-isomer (which yields symmetrical electron donation), or the 3,6-isomer (which places methoxy groups para to each other), the 3,5-pattern creates a differential activation of the two amino-bearing ring positions that can be exploited for chemoselective mono-functionalization .

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